Ivacaftor-D19 is classified under the category of cystic fibrosis transmembrane conductance regulator modulators. It is specifically designed for research purposes and is not approved for clinical use in patients. The compound has been synthesized for various studies to explore its efficacy and mechanism of action compared to its non-deuterated counterpart, ivacaftor.
The synthesis of Ivacaftor-D19 involves several key steps that utilize established organic chemistry techniques. The most common synthetic routes include:
The molecular formula for Ivacaftor-D19 is with a molecular weight of approximately 411.61 g/mol . The structure features a quinoline core with multiple functional groups that contribute to its biological activity:
The deuterated nature of Ivacaftor-D19 may enhance its metabolic stability compared to ivacaftor, potentially leading to prolonged activity in biological systems.
Ivacaftor-D19 acts by potentiating the activity of the cystic fibrosis transmembrane conductance regulator protein at the cell surface. The mechanism involves:
Quantitative studies have demonstrated that Ivacaftor-D19 maintains similar efficacy profiles compared to ivacaftor while potentially offering advantages in pharmacokinetics due to its deuterated structure .
Ivacaftor-D19 exhibits several important physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for research applications .
Ivacaftor-D19 is primarily utilized in scientific research focused on:
Research involving Ivacaftor-D19 contributes significantly to advancing knowledge in drug development for cystic fibrosis treatment .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: